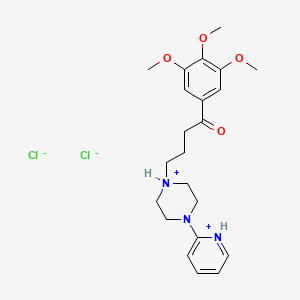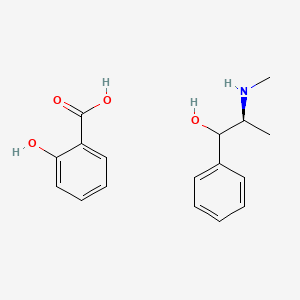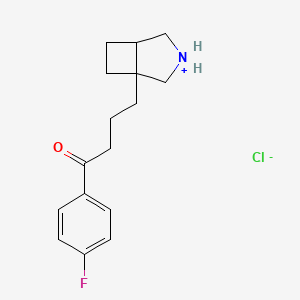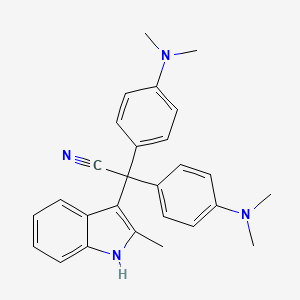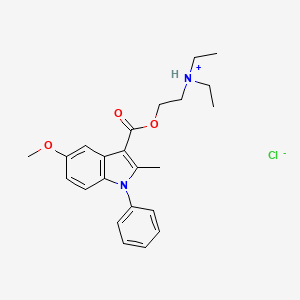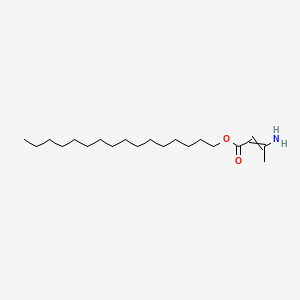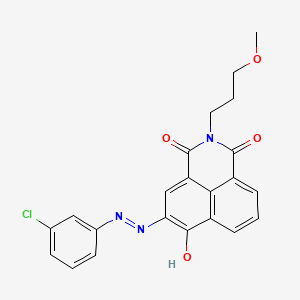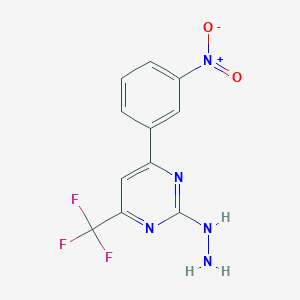![molecular formula C12H13F2N3OS B13732627 7-Difluoromethyl-2-(piperidin-1-yl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13732627.png)
7-Difluoromethyl-2-(piperidin-1-yl)thiazolo-[4,5-b]-pyridin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Difluoromethyl-2-(piperidin-1-yl)thiazolo-[4,5-b]-pyridin-5(4H)-one is a heterocyclic compound that features a thiazole ring fused to a pyridine ring, with a difluoromethyl group and a piperidinyl group as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Difluoromethyl-2-(piperidin-1-yl)thiazolo-[4,5-b]-pyridin-5(4H)-one typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid, leading to the formation of the desired thiazolo-pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Difluoromethyl-2-(piperidin-1-yl)thiazolo-[4,5-b]-pyridin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The difluoromethyl and piperidinyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
7-Difluoromethyl-2-(piperidin-1-yl)thiazolo-[4,5-b]-pyridin-5(4H)-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, with some derivatives showing efficacy against breast cancer cell lines.
Biological Studies: It is used to investigate the biological activities of thiazole derivatives, including antibacterial, antifungal, and antiviral properties.
Chemical Research: The compound serves as a building block for the synthesis of more complex heterocyclic compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 7-Difluoromethyl-2-(piperidin-1-yl)thiazolo-[4,5-b]-pyridin-5(4H)-one involves its interaction with specific molecular targets and pathways. Thiazole derivatives are known to act as inhibitors of various enzymes and receptors, including bacterial DNA gyrase and estrogen receptors . The exact mechanism depends on the specific biological target being investigated.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share the same core structure but may have different substituents.
Pyrano[2,3-d]thiazoles: These compounds have a similar thiazole ring but are fused with a pyran ring instead of a pyridine ring.
Uniqueness
7-Difluoromethyl-2-(piperidin-1-yl)thiazolo-[4,5-b]-pyridin-5(4H)-one is unique due to the presence of both a difluoromethyl group and a piperidinyl group, which confer distinct chemical and biological properties. The difluoromethyl group enhances the compound’s metabolic stability and lipophilicity, while the piperidinyl group can improve its binding affinity to biological targets .
Properties
Molecular Formula |
C12H13F2N3OS |
|---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
7-(difluoromethyl)-2-piperidin-1-yl-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C12H13F2N3OS/c13-10(14)7-6-8(18)15-11-9(7)19-12(16-11)17-4-2-1-3-5-17/h6,10H,1-5H2,(H,15,18) |
InChI Key |
IQJXKHPTRSMVKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=CC(=O)N3)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


